molecular formula C4H6BrN3O2S B2988786 3-bromo-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1934408-70-4

3-bromo-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2988786
CAS No.: 1934408-70-4
M. Wt: 240.08
InChI Key: KTVIFKSBMLBTSU-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 3-position, a methyl group at the 1-position, and a sulfonamide group at the 4-position. This compound is primarily used in chemical manufacturing and organic synthesis due to its structural properties, which allow for regioselective synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-methyl-1H-pyrazole-4-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure. The bromination at the 3-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of metal-free and solvent-free reactions, green solvents, and heterogeneous catalysts to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Amines.

Mechanism of Action

The mechanism of action of 3-bromo-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the presence of both the bromine and sulfonamide groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for a broader range of chemical transformations and applications compared to its analogs .

Properties

IUPAC Name

3-bromo-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O2S/c1-8-2-3(4(5)7-8)11(6,9)10/h2H,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVIFKSBMLBTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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